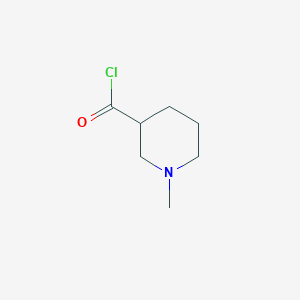

1-Methylpiperidine-3-carbonyl chloride

Vue d'ensemble

Description

1-Methylpiperidine-3-carbonyl chloride is a chemical compound belonging to the class of piperidine derivatives. It is widely utilized in various fields, including medical, environmental, and industrial research. This compound is known for its versatility and significant role in organic synthesis and drug discovery.

Méthodes De Préparation

The synthesis of 1-Methylpiperidine-3-carbonyl chloride typically involves the reaction of 1-methylpiperidine with phosgene or thionyl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale reactions in specialized reactors to handle the hazardous nature of phosgene or thionyl chloride .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with diverse reagents:

2.1. Amide Formation

Reacts with amines to form carboxamides:

- Example : Reaction with 2,6-dichloropyrazine in pyridine yields N-(6-chloropyrazin-2-yl)-1-methylpiperidine-3-carboxamide (56% yield) .

- Conditions: Pyridine, 100°C, overnight.

2.2. Esterification

Alcohols react to form esters:

- Example : Methanol in dichloromethane with triethylamine produces methyl 1-methylpiperidine-3-carboxylate.

Hydrolysis

Hydrolyzes in water to regenerate the carboxylic acid:

Reduction Reactions

- Lithium Aluminum Hydride (LiAlH₄) : Reduces the carbonyl chloride to a hydroxymethyl group, forming 3-(hydroxymethyl)-1-methylpiperidine.

- Solvent: Anhydrous ether, 0–50°C.

5.1. Pharmaceutical Intermediates

- Used to synthesize 17-allylaminogeldanamycin derivatives (anticancer agents) :

- Step : Reacting with hydroquinone derivatives in dichloromethane under reductive conditions (56% yield).

Comparative Reactivity

| Compound | Reactivity | Steric Hindrance |

|---|---|---|

| 1-Methylpiperidine-4-carbonyl chloride | Higher (less hindered) | Low |

| 1-Methylpiperidine-3-carbonyl chloride | Moderate | Moderate (3-methyl) |

| Piperidine-1-carbonyl chloride | Highest | None |

The 3-methyl group introduces steric hindrance, slowing reactions compared to unsubstituted analogs .

Industrial-Scale Protocols

- Phosgene-Based Production : Conducted in large reactors with controlled temperature (30–80°C) and pressure (1–5 bar) .

- Safety : Requires handling phosgene in sealed systems due to toxicity .

Mechanistic Insights

Applications De Recherche Scientifique

Organic Synthesis

1-Methylpiperidine-3-carbonyl chloride serves as a crucial building block in the synthesis of various organic compounds. It is frequently utilized in:

- Synthesis of Heterocycles : The compound is integral in constructing diverse heterocyclic frameworks, which are prevalent in pharmaceuticals.

- Functionalization Reactions : It participates in nucleophilic substitution reactions where the carbonyl group can be modified to introduce various functional groups.

| Application | Description |

|---|---|

| Heterocycle Synthesis | Used to create complex ring structures in drug design. |

| Nucleophilic Substitution | Allows for the introduction of diverse functional groups. |

Medicinal Chemistry

In medicinal chemistry, this compound is employed as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases:

- Central Nervous System Disorders : The compound has been used to develop drugs aimed at treating conditions such as depression and anxiety disorders.

- Enzyme Inhibitors : It plays a role in synthesizing inhibitors that target specific enzymes involved in disease pathways.

Case Study: Development of Serotonin Receptor Modulators

Research has demonstrated that derivatives of 1-methylpiperidine have been synthesized to act as selective serotonin receptor modulators, showing potential in treating migraines and other mood disorders .

Agrochemicals

The compound is also significant in the agrochemical industry, where it is used to synthesize herbicides and pesticides. Its ability to modify biological activity makes it a valuable component for developing effective agrochemical agents.

Material Science Applications

This compound contributes to material science by enhancing the properties of polymers:

- Polymer Modification : The compound can be used to alter mechanical and thermal properties of polymers, making them more suitable for industrial applications.

| Material Science Application | Impact |

|---|---|

| Polymer Modification | Enhances durability and performance of materials. |

Mécanisme D'action

The mechanism of action of 1-Methylpiperidine-3-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups. For example, in medicinal chemistry, its derivatives may target specific receptors or enzymes, modulating their activity and exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

1-Methylpiperidine-3-carbonyl chloride can be compared with other piperidine derivatives such as:

Piperidine-3-carbonyl chloride: Lacks the methyl group at the nitrogen atom, which may affect its reactivity and applications.

1-Ethylpiperidine-3-carbonyl chloride: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and biological activity.

1-Methylpiperidine-4-carbonyl chloride: The position of the carbonyl chloride group is different, which can influence its reactivity and the types of derivatives formed.

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties.

Activité Biologique

1-Methylpiperidine-3-carbonyl chloride is a significant compound within the class of piperidine derivatives, widely recognized for its diverse applications in organic synthesis and medicinal chemistry. This article delves into its biological activities, focusing on its mechanisms, effects on various biological systems, and comparative studies with related compounds.

This compound (CAS Number: 193538-44-2) can be synthesized through the reaction of 1-methylpiperidine with phosgene or thionyl chloride. The process requires controlled conditions to maximize yield and purity. The compound features a carbonyl chloride functional group, which contributes to its reactivity with nucleophiles, facilitating the formation of various derivatives that exhibit biological activity.

The biological activity of this compound is primarily attributed to its ability to undergo substitution reactions with nucleophiles such as amines and alcohols. These reactions yield biologically active derivatives that can interact with specific molecular targets, including enzymes and receptors involved in various physiological processes.

Key Mechanisms:

- Substitution Reactions : Formation of amides and esters that can modulate biological pathways.

- Hydrolysis : Conversion to 1-methylpiperidine-3-carboxylic acid, which may possess different biological properties.

- Reduction : Producing 1-methylpiperidine-3-methanol, which can further participate in biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of derivatives formed from this compound. For instance, compounds synthesized from this precursor have shown significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The following table summarizes some findings related to its anticancer efficacy:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 15.3 |

| Derivative B | HepG2 | 29.1 |

| Derivative C | A549 (lung cancer) | 4.92 |

These compounds exert their effects by interfering with critical cellular processes such as apoptosis and cell cycle progression .

Antimicrobial Activity

The antimicrobial potential of derivatives has also been explored. Several studies indicate that compounds derived from this compound exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substituents have demonstrated enhanced efficacy:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 8 µg/mL |

| Compound E | S. aureus | 4 µg/mL |

This suggests that structural modifications can significantly influence antimicrobial potency .

Case Studies

Case Study 1 : A recent investigation into a series of piperidine derivatives revealed that one derivative of this compound exhibited a notable increase in proteolytic stability and hydrophobicity, leading to improved growth inhibition against MCF-7 cells by fourfold compared to the parent compound .

Case Study 2 : Another study focused on the synthesis of methylated analogues of biologically active peptides showed that minor structural changes could lead to substantial variations in biological activity, emphasizing the importance of chemical modifications in drug design .

Comparative Analysis

Comparing this compound with other piperidine derivatives reveals distinct differences in biological activity:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| Piperidine-3-carbonyl chloride | No methyl group | Lower reactivity |

| 1-Ethylpiperidine-3-carbonyl chloride | Ethyl instead of methyl | Altered pharmacokinetics |

| 1-Methylpiperidine-4-carbonyl chloride | Different carbonyl position | Varied receptor interactions |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological properties, underscoring the versatility of piperidine derivatives in drug development .

Propriétés

IUPAC Name |

1-methylpiperidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIJYOZMNSWYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601772 | |

| Record name | 1-Methylpiperidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193538-44-2 | |

| Record name | 1-Methyl-3-piperidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193538-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpiperidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.